N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide
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Overview
Description
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a fluorophenyl group, and an imidazolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is reacted with an appropriate nucleophile.
Coupling with thiophene-2-carboxylic acid: The final step involves coupling the intermediate product with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)pyrazine-2-carboxamide
- N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)thiophene-3-carboxamide
Uniqueness
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-13-4-1-3-12(9-13)10-14(21-7-6-19-17(21)23)11-20-16(22)15-5-2-8-24-15/h1-5,8-9,14H,6-7,10-11H2,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZZWMHSBRXISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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